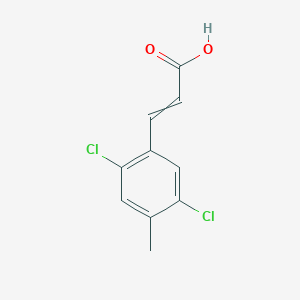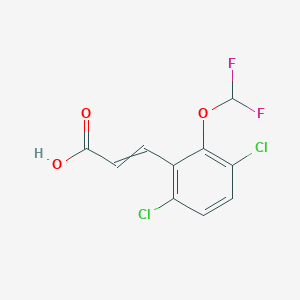![molecular formula C16H15FN4O2 B1413705 ethyl 4-amino-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 2089391-65-9](/img/structure/B1413705.png)
ethyl 4-amino-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
描述
Ethyl 4-amino-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C16H15FN4O2 and its molecular weight is 314.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds have been known to target enzymes like ikk-ɛ and tbk1 . These enzymes play a crucial role in activating nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through processes like oxidative addition and transmetalation . In these processes, the compound may form new bonds with its target, leading to changes in the target’s structure and function .
Biochemical Pathways
Given the potential targets mentioned above, it’s likely that this compound could influence pathways involving nf-kappab . NF-kappaB is a protein complex that controls transcription of DNA and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens .
Result of Action
Given its potential interaction with enzymes like ikk-ɛ and tbk1, it’s plausible that the compound could influence cellular processes regulated by nf-kappab .
生化分析
Biochemical Properties
Ethyl 4-amino-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit cAMP-phosphodiesterase in platelets, which prevents the absorption of vascular and blood cells . Additionally, it supports adenosine inhibition of thrombocytopenia and enhances the biosynthesis of prostacyclin, thereby decreasing pulmonary hypertension .
Cellular Effects
This compound influences various cellular processes. It has been shown to inhibit the growth of cancer cells by interfering with cell signaling pathways and gene expression . This compound also affects cellular metabolism by modulating enzyme activities and metabolic fluxes, leading to altered metabolite levels .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with specific biomolecules. It acts as an inhibitor for cAMP-phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate . This inhibition results in the activation of protein kinase A, which subsequently modulates various cellular functions. Additionally, the compound enhances the biosynthesis of prostacyclin by activating cyclooxygenase enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur when exposed to extreme pH or temperature . Long-term studies have shown that it maintains its inhibitory effects on cAMP-phosphodiesterase and prostacyclin biosynthesis over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively inhibits cAMP-phosphodiesterase and enhances prostacyclin biosynthesis without causing significant adverse effects . At high doses, it can lead to toxic effects, including hepatotoxicity and nephrotoxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cAMP-phosphodiesterase and cyclooxygenase, influencing the levels of cyclic adenosine monophosphate and prostacyclin . These interactions result in altered metabolic fluxes and changes in metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound interacts with its intended biomolecular targets, thereby modulating cellular processes effectively .
属性
IUPAC Name |
ethyl 4-amino-1-(3-fluorophenyl)-6-methylpyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2/c1-3-23-16(22)13-9(2)20-15-12(14(13)18)8-19-21(15)11-6-4-5-10(17)7-11/h4-8H,3H2,1-2H3,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWFEAXTOZAVCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1N)C=NN2C3=CC(=CC=C3)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


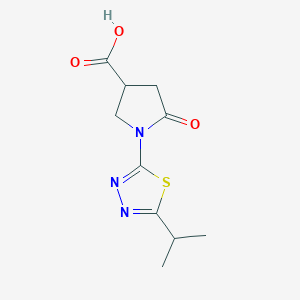
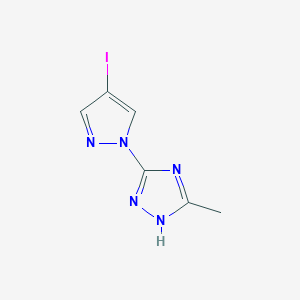
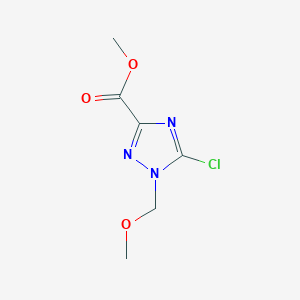
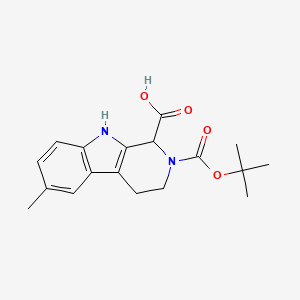
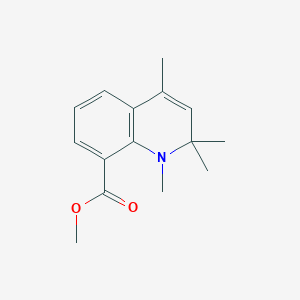
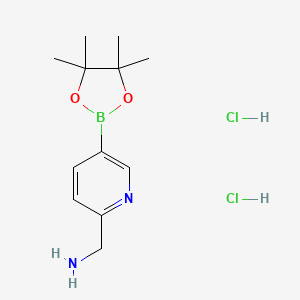
![5-Propionyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1413630.png)
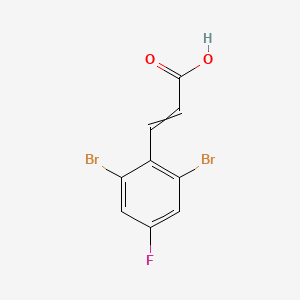

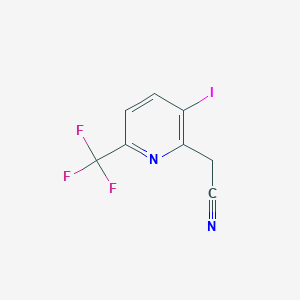
![1,7A-Dimethylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride](/img/structure/B1413642.png)
